molecular formula C17H10BrClN2O4 B4080408 N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B4080408
M. Wt: 421.6 g/mol
InChI Key: NIMXTZVWTZZPOJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine and chlorine groups: Halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

    Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or other oxidizing agents.

    Reduction: H2 gas with a palladium catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
  • N-(4-bromophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
  • N-(4-chlorophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

Uniqueness

N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of bromine, chlorine, and nitro groups attached to the furan ring. This unique structure may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O4/c18-10-1-3-11(4-2-10)20-17(22)16-8-7-15(25-16)13-6-5-12(21(23)24)9-14(13)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMXTZVWTZZPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

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